[(4-Acetyl-2-fluorophenyl)thio]acetic acid
Description
[(4-Acetyl-2-fluorophenyl)thio]acetic acid is a sulfur-containing aromatic compound characterized by a thioether linkage (-S-) connecting a 4-acetyl-2-fluorophenyl group to an acetic acid moiety. The fluorine atom at the 2-position and the acetyl group at the 4-position on the phenyl ring likely influence electronic effects (e.g., electron-withdrawing properties) and steric interactions, which can modulate acidity, solubility, and biological activity. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving thiols and halogenated precursors, followed by purification via HPLC to achieve high purity (≥95%) .
Properties
IUPAC Name |
2-(4-acetyl-2-fluorophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3S/c1-6(12)7-2-3-9(8(11)4-7)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPLKAYIPMBIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256430 | |
| Record name | 2-[(4-Acetyl-2-fluorophenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749906-84-1 | |
| Record name | 2-[(4-Acetyl-2-fluorophenyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749906-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Acetyl-2-fluorophenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Acetyl-2-fluorophenyl)thio]acetic acid typically involves the reaction of 4-acetyl-2-fluorothiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-acetyl-2-fluorothiophenol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
[(4-Acetyl-2-fluorophenyl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
[(4-Acetyl-2-fluorophenyl)thio]acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Acetyl-2-fluorophenyl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The acetyl and fluorophenyl groups contribute to its binding affinity and specificity, while the thioacetic acid moiety can participate in covalent interactions with target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares [(4-Acetyl-2-fluorophenyl)thio]acetic acid with structurally related compounds:
Key Observations:
- Substituent Effects : The acetyl group in the target compound increases molecular weight and lipophilicity (log P ~2.5) compared to 2-[(4-fluorophenyl)thio]acetic acid (log P 1.8). This may enhance membrane permeability but reduce aqueous solubility .
- Heterocyclic vs. Aromatic Cores : Thiazole () and triazole () derivatives exhibit higher log P values due to aromatic heterocycles, which enhance lipid solubility. The acetyl group in the target compound may offer a balance between lipophilicity and hydrogen-bonding capacity.
Toxicity and Bioavailability
- Toxicity Trends : Sodium salts of thioacetic acids (e.g., QAC-5, ) are more toxic than their acid forms due to increased ionization and bioavailability. The acetyl group in the target compound may mitigate toxicity by reducing ionization .
- Lipinski’s Rule : All compounds in the comparison adhere to Lipinski’s "rule of five" (molecular weight <500, log P <5), suggesting good oral bioavailability .
Biological Activity
[(4-Acetyl-2-fluorophenyl)thio]acetic acid is a chemical compound characterized by its unique functional groups, including an acetyl group, a fluorinated aromatic ring, and a thioacetic acid moiety. Its molecular formula is , with a molecular weight of approximately 228.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Synthesis
The synthesis of this compound typically involves the reaction of 4-acetyl-2-fluorothiophenol with chloroacetic acid under basic conditions. This process follows a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of chloroacetic acid, displacing chlorine and forming the desired product. Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes. The presence of both thiol and carboxylic acid functionalities allows this compound to interact with various biological targets, potentially acting as both an inhibitor and an activator depending on the context. The structural features, particularly the acetyl and fluorophenyl groups, enhance its binding affinity to these targets.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| [(4-Acetylphenyl)thio]acetic acid | Lacks fluorine atom; potentially different reactivity |
| [(4-Fluorophenyl)thio]acetic acid | Lacks acetyl group; may influence chemical behavior |
| [(4-Acetyl-2-chlorophenyl)thio]acetic acid | Contains chlorine instead of fluorine; different properties |
This comparison highlights how the combination of functional groups in this compound may enhance its reactivity and biological activity compared to these similar compounds.
Case Studies
While specific case studies on this compound are scarce, analogous compounds have been evaluated for their biological activities:
- Antiproliferative Effects : Similar compounds have demonstrated significant antiproliferative effects in various cancer cell lines, with IC50 values indicating potency in inhibiting cell growth.
- Mechanism of Action : Studies suggest that reactive oxygen species (ROS) play a role in mediating the antiproliferative effects of related compounds, indicating a potential pathway for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
